molecular formula C20H12FN5O2 B6277408 2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 2763751-20-6

2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol

Cat. No.: B6277408
CAS No.: 2763751-20-6
M. Wt: 373.3
InChI Key:
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Description

2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol is an organic compound with a complex structure consisting of a fluoro-substituted phenol ring connected to a pyridinyl-substituted oxadiazole ring system, which in turn is linked to a pyrrolo[2,3-b]pyridine moiety. This intricate molecular architecture suggests potential utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol typically involves multi-step synthetic procedures:

  • Formation of the Pyrrolo[2,3-b]pyridine Core: : This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

  • Construction of the Oxadiazole Ring: : The oxadiazole ring can be formed by reacting amidoxime with a carboxylic acid or its derivatives, often in the presence of dehydrating agents.

  • Coupling Reactions: : The pyridin-2-yl group is introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, using suitable boronic acids or stannanes.

  • Fluorination: : The fluorine atom is introduced through selective fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

  • Final Assembly: : The different fragments are connected through condensation or nucleophilic substitution reactions under mild to moderate conditions.

Industrial Production Methods

Scaling up the synthesis for industrial production requires optimization of reaction conditions to enhance yield and purity. This often involves:

  • Continuous Flow Chemistry: : Ensuring a controlled reaction environment.

  • Optimization of Catalysts and Solvents: : Reducing costs and environmental impact.

  • Purification Techniques: : Utilizing chromatographic methods or crystallization for final product isolation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The phenolic hydroxyl group can undergo oxidation to form quinone derivatives.

  • Reduction: : The compound may be reduced under catalytic hydrogenation conditions affecting the oxadiazole ring.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitating further functionalization.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or Dess-Martin periodinane.

  • Reduction: : Palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or electrophilic nitrating agents.

Major Products

  • Oxidation Products: : Quinones or phenolic derivatives.

  • Reduction Products: : Reduced oxadiazole derivatives.

  • Substitution Products: : Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol has a broad range of applications:

  • Chemistry: : Used as a building block for complex organic syntheses.

  • Biology: : Acts as a molecular probe for biological studies due to its unique structure.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of materials with specific electronic properties, like organic semiconductors.

Mechanism of Action

The compound's effects are mediated through interactions with biological macromolecules:

  • Molecular Targets: : Enzymes and receptors involved in cellular signaling pathways.

  • Pathways Involved: : Modulation of kinase activity and inhibition of specific transcription factors.

Comparison with Similar Compounds

Compared to other similar compounds, 2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol exhibits unique properties:

  • Similar Compounds

    • 2-chloro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol

    • 2-methyl-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol

  • Uniqueness: : The fluoro substituent enhances its bioactivity and electronic properties compared to its chloro or methyl analogs, making it more effective in biological applications and material sciences.

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Properties

CAS No.

2763751-20-6

Molecular Formula

C20H12FN5O2

Molecular Weight

373.3

Purity

95

Origin of Product

United States

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